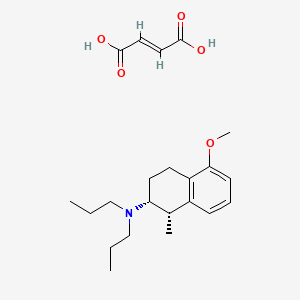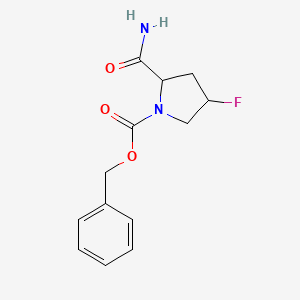![molecular formula C21H13N3O4 B14799579 2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)
2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines elements of chromone and furan
準備方法
The synthesis of 2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile typically involves a multi-step process. One common method starts with the preparation of 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, which is then reacted with 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile. The reaction is carried out in the presence of ammonium acetate in tetrahydrofuran and ethanol at room temperature for 24 hours in darkness .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The chromone moiety can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific optical and electronic properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its chromone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile groups can form hydrogen bonds with biological macromolecules, affecting their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds include other chromone derivatives and furan-containing molecules. For example:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share the cyano and chromone moieties but differ in their overall structure and reactivity.
Chromone-based phosphonates: These compounds have similar chromone cores but different substituents, leading to varied biological activities.
The uniqueness of 2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile lies in its combination of chromone and furan moieties, which imparts distinct chemical and biological properties.
特性
分子式 |
C21H13N3O4 |
|---|---|
分子量 |
371.3 g/mol |
IUPAC名 |
2-[3-cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H13N3O4/c1-21(2)17(16(11-24)19(28-21)14(9-22)10-23)6-4-13-7-12-3-5-15(25)8-18(12)27-20(13)26/h3-8,25H,1-2H3 |
InChIキー |
KFWSNXYOIOVIGD-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC3=C(C=C(C=C3)O)OC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(1R,4aR)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14799497.png)

![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)
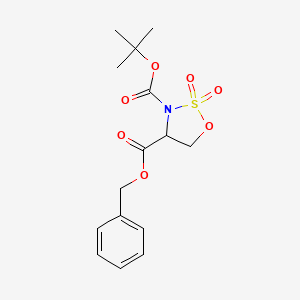
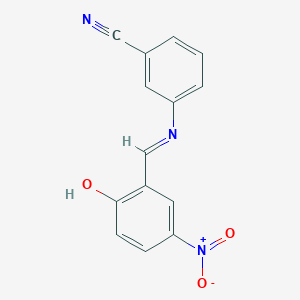
![4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile](/img/structure/B14799523.png)
![2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14799531.png)
![N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B14799535.png)
![tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14799542.png)
![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)
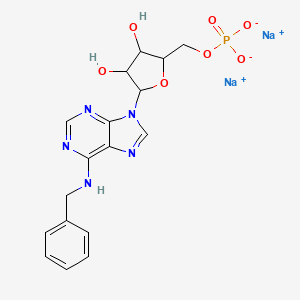
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14799558.png)
